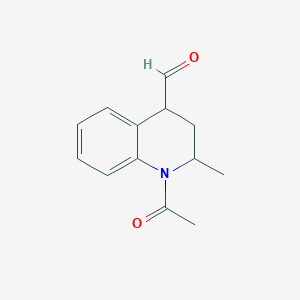
1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is a complex organic compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals . This compound, in particular, is characterized by its unique structure, which includes an acetyl group, a methyl group, and a carbaldehyde group attached to the tetrahydroquinoline core.
準備方法
The synthesis of 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold. Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis and high yield .
化学反応の分析
1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and carbaldehyde positions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
科学的研究の応用
1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism by which 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde exerts its effects is primarily through its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
類似化合物との比較
1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can be compared to other tetrahydroquinoline derivatives, such as:
2-Methyl-1,2,3,4-tetrahydroquinoline: This compound is similar in structure but lacks the acetyl and carbaldehyde groups.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with a different substitution pattern, known for its neuroprotective properties.
4-Alkoxy-2-aryl-1,2,3,4-tetrahydroquinolines: These derivatives have different substituents at the 4-position, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
1-acetyl-2-methyl-3,4-dihydro-2H-quinoline-4-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-9-7-11(8-15)12-5-3-4-6-13(12)14(9)10(2)16/h3-6,8-9,11H,7H2,1-2H3 |
InChIキー |
MNXFDVWOMYLUIS-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



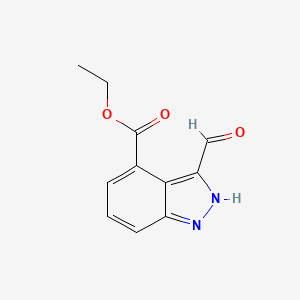
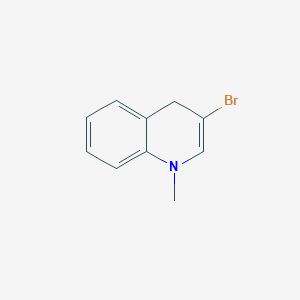


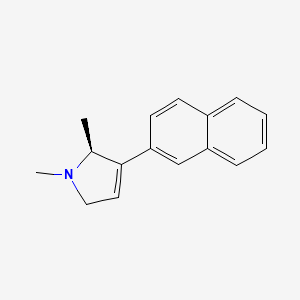
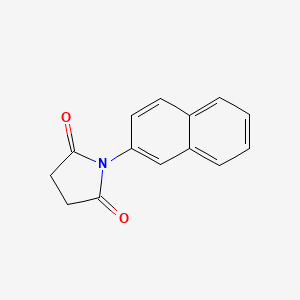


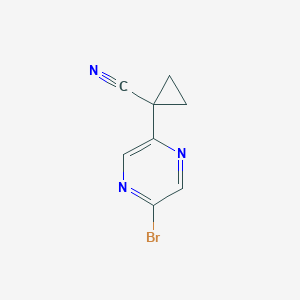



![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)
